![molecular formula C21H20O7 B6339517 2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 365543-25-5](/img/structure/B6339517.png)

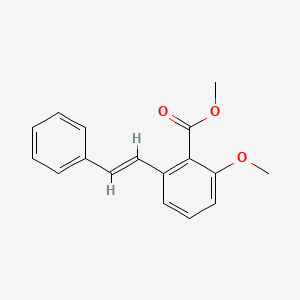

2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

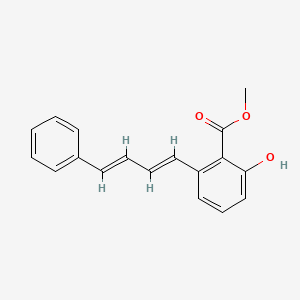

“2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester” is a chemical compound with the molecular formula C21H20O7 . It is used extensively in scientific research due to its unique structure and properties, making it a valuable tool for drug discovery, material science, and nanotechnology advancements.

Synthesis Analysis

The synthesis of such compounds often involves the use of reagents like boron for Suzuki–Miyaura coupling . This process is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method could involve the use of malonic ester synthesis, which is a synthetic procedure used to convert a compound that has a certain structural formula into a carboxylic acid . Trans-esterification could also be used, which is the conversion of a carboxylic acid ester into a different carboxylic acid ester .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. Quantum Chemical Calculations (Ab Initio & DFT), Hirshfeld Surface Analysis, and Crystal Structure studies are some of the methods that can be used .Chemical Reactions Analysis

The chemical reactions involving this compound could involve Suzuki–Miyaura coupling, which is a process that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction could involve the use of diazomethane for the synthesis of methyl esters .科学的研究の応用

Chronic Aquatic Toxicity of Phthalate Ester Plasticizers

Phthalic acid esters (PAE) are used in commercial products and pharmaceuticals. Studies assess the chronic effects of PAE on aquatic organisms, with evidence suggesting adverse effects from exposure to certain PAE types. Risk assessments in North American and Western European surface waters demonstrated low risks, confirming low impact on aquatic organisms due to solubility constraints and metabolic biotransformation capabilities in aquatic organisms (Staples et al., 2011).

Parabens in Aquatic Environments

Parabens, esters of para-hydroxybenzoic acid, are preservatives in various products. Despite treatments eliminating them from wastewater, they persist at low levels in effluents and surface water, raising concerns about their biodegradability and impact on aquatic environments. Their occurrence and fate in aquatic systems highlight the continuous introduction into the environment, necessitating further study on their toxicity (Haman et al., 2015).

Polyhydroxyalkanoates: Biodegradable Polymers

Polyhydroxyalkanoate (PHA) is highlighted as a biodegradable microbial polymer with promising applications due to its biodegradability, biocompatibility, and renewable nature. PHAs, formed from various hydroxyalkanoic acids, have significant potential in creating sustainable materials, although commercialization is limited by cost comparisons to petroleum plastics (Amara, 2010).

Alkoxycarbonylation of Phytogenic Substrates

Research on the synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates provides insights into using alternative feedstocks for creating ester products. This process, mainly facilitated by palladium-diphosphine catalysts, underscores the potential for new industrial processes to obtain advanced chemical products, particularly polymers (Sevostyanova & Batashev, 2023).

Phthalates in the US Population

A contextual review on the occurrence and dietary exposure to phthalates discusses the low concentrations found in food and their regulatory aspects. Despite concerns, dietary risk assessments confirm that phthalate concentrations do not pose a public health concern, emphasizing the importance of regulatory frameworks in managing exposure levels (Adenuga, 2022).

特性

IUPAC Name |

methyl 2-[(E)-2-(3,4-diacetyloxyphenyl)ethenyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-13(22)27-17-11-9-15(12-19(17)28-14(2)23)8-10-16-6-5-7-18(25-3)20(16)21(24)26-4/h5-12H,1-4H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOMBVGGNRBPEY-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC2=C(C(=CC=C2)OC)C(=O)OC)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C2=C(C(=CC=C2)OC)C(=O)OC)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[5-(4-Benzyloxy-phenyl)-thiophen-2-yl]-vinyl}-6-methoxy-benzoic acid methyl ester](/img/structure/B6339436.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339443.png)

![4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride](/img/structure/B6339459.png)

![3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester](/img/structure/B6339465.png)

![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339473.png)

![Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate](/img/structure/B6339505.png)

![Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate](/img/structure/B6339513.png)

![3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339514.png)

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339538.png)